![molecular formula C16H15N3O2 B6645975 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B6645975.png)
2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound is also known as JNJ-1661010 and has been studied extensively for its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide involves the inhibition of several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in several physiological processes. By inhibiting these enzymes, 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide increases the levels of endocannabinoids, leading to several physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide have been studied extensively. The compound has been shown to have potent analgesic and anti-inflammatory effects in several animal models. It has also been shown to have potential neuroprotective properties and may be useful in the treatment of several neurological disorders, including epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide is its potent inhibitory effects on FAAH and MAGL. This makes the compound a potential candidate for the treatment of several diseases, including pain, inflammation, and neurological disorders. However, the compound has several limitations for lab experiments, including its high cost and limited availability. Additionally, the compound may have potential off-target effects, which need to be studied further.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide. One of the main directions is the development of more potent and selective inhibitors of FAAH and MAGL. Additionally, the compound may be useful in the treatment of several other diseases, including cancer and metabolic disorders. Further studies are needed to explore the full potential of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-cyanophenol, which is then reacted with 4-methyl-3-pyridinemethanol to produce the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to produce 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide has been studied extensively for its potential therapeutic properties. The compound has been shown to have potent inhibitory effects on several enzymes, including the enzyme responsible for the breakdown of endocannabinoids. This makes the compound a potential candidate for the treatment of several diseases, including pain, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-6-7-18-9-14(12)10-19-16(20)11-21-15-4-2-13(8-17)3-5-15/h2-7,9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOJAWQWWUIYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CNC(=O)COC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.